2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c1-24-17-10-11-22(12-17)16-6-4-15(5-7-16)21-19(23)13-25-18-8-2-14(20)3-9-18/h2-9,17H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWGERHIMQLPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps:
-
Formation of the Thioether Linkage
Starting Materials: 4-fluorothiophenol and 4-bromoacetophenone.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Product: 4-fluorophenylthioacetophenone.
-
Amide Bond Formation
Starting Materials: 4-fluorophenylthioacetophenone and 4-(3-methoxypyrrolidin-1-yl)aniline.
Reaction Conditions: The reaction is typically performed using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM) at room temperature.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Conditions: Typically carried out in an organic solvent like acetonitrile (CH₃CN) at room temperature.
Products: Sulfoxides or sulfones, depending on the extent of oxidation.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in an inert atmosphere (e.g., nitrogen) in solvents such as tetrahydrofuran (THF).
Products: Reduced forms of the compound, potentially affecting the thioether or amide functionalities.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Products: Substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
Biologically, this compound may serve as a probe to study the interactions of fluorinated and thioether-containing molecules with biological systems. Its structural features could be exploited to investigate enzyme binding sites or receptor interactions.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. The presence of the fluorophenyl and methoxypyrrolidine groups suggests it may interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Industry
Industrially, this compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals. Its unique structure may impart desirable properties to final products, such as enhanced stability or bioavailability.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to enzymes or receptors, thereby modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the thioether linkage might facilitate covalent bonding with target proteins.
Comparison with Similar Compounds
Key Compounds:
- Synthesized with 95% purity but requires complex heterocyclic intermediates .
- 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27) (): Features a thiazolotriazole moiety and morpholine substituent, yielding 78% with moderate polarizability .
Comparison:
Pyrimidine-Based Thioacetamides
Key Compounds:
Comparison:
The target’s simpler structure may improve metabolic stability relative to pyrimidine-based analogs, which exhibit lower yields due to multi-step synthesis.
Sulfonamide and Polycyclic Derivatives
Key Compounds:
- MGH-CP25 (): A sulfonamide derivative with an adamantane group, synthesized via oxidation with m-CPBA. Its sulfonyl group enhances electrophilicity but may reduce cell permeability .
- N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (): Polycyclic system with chromen-4-one and pyrazolopyrimidine, showing high molecular weight (571.2 g/mol) and melting point (302–304°C) .
Comparison:
The target’s lower molecular weight and thioether group may favor better pharmacokinetics compared to bulky polycyclic systems.
Biological Activity
2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular formula is , and it has a molecular weight of 360.4 g/mol. The compound incorporates a fluorophenyl group , a thioether linkage , and a methoxypyrrolidine moiety , which may contribute to its biological activity.
Structural Characteristics
The structural complexity of this compound can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.4 g/mol |
| Key Functional Groups | Fluorophenyl, thioether, acetamide, methoxypyrrolidine |
The presence of the fluorine atom enhances the lipophilicity of the compound, potentially influencing its pharmacokinetics and biological interactions.
Biological Activity
Research indicates that this compound exhibits several noteworthy biological activities:
- Anticancer Activity : Initial studies suggest that the compound may inhibit tumor growth in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Neuroprotective Effects : Due to the presence of the pyrrolidine moiety, there is potential for neuroprotective activity, which could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : Preliminary tests have shown that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Properties : A recent study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This study utilized both in vitro and in vivo models to validate its findings.
- Neuroprotection Research : Another investigation focused on the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque accumulation in the brain.
Comparative Analysis with Similar Compounds
To further understand its biological activity, it is useful to compare this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamides | Contains oxadiazole ring | Potential anticancer properties |
| 2-{[5-(6-amino-thiazol-5-yloxy)-phenyl]sulfanyl}-N-(4-fluorophenyl)acetamides | Thiazole and phenolic components | Explored for antibacterial properties |
| 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine ring addition | Investigated for neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
